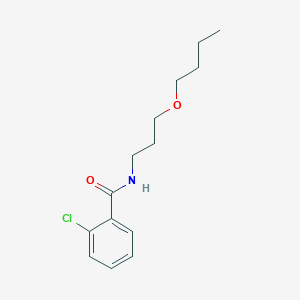
N-(3-butoxypropyl)-2-chlorobenzamide
Vue d'ensemble
Description
N-(3-butoxypropyl)-2-chlorobenzamide, commonly known as BAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. BAC is widely used in various fields of research, including biochemistry, pharmacology, and toxicology. In
Mécanisme D'action
BAC exerts its effects by binding to specific proteins and altering their activity. The mechanism of action of BAC varies depending on the protein it interacts with. For example, BAC has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which plays a role in cancer progression. BAC has also been shown to activate the G protein-coupled receptor GPR35, which is involved in immune function and inflammation.
Biochemical and Physiological Effects:
BAC has diverse biochemical and physiological effects depending on the protein it interacts with. For example, BAC has been shown to induce cell death in cancer cells by inhibiting HDAC6 activity. BAC has also been shown to modulate neuronal activity by activating GPR35. The physiological effects of BAC are still being investigated, and further research is needed to understand the full range of its effects.
Avantages Et Limitations Des Expériences En Laboratoire
BAC has several advantages for lab experiments. It is easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. BAC is also highly specific in its interactions with proteins, which makes it a useful tool for studying specific biological processes. However, BAC also has some limitations. Its effects can be highly dependent on the protein it interacts with, which makes it difficult to generalize its effects across different systems. BAC can also be toxic at high concentrations, which can limit its use in vivo.
Orientations Futures
There are several future directions for BAC research. One area of interest is the development of BAC-based therapeutics for cancer and neurological disorders. BAC has shown promise as a potential anti-cancer agent and modulator of neuronal activity, and further research is needed to explore its therapeutic potential. Another area of interest is the development of new BAC analogs with enhanced specificity and efficacy. Finally, BAC can be used as a chemical tool to study various biological processes and protein-ligand interactions, and further research is needed to explore its potential applications in these areas.
Conclusion:
In conclusion, BAC is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. It is easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. BAC has diverse applications in scientific research, including biochemistry, pharmacology, and toxicology. Further research is needed to explore its therapeutic potential and potential applications as a chemical tool in various biological processes.
Applications De Recherche Scientifique
BAC has diverse applications in scientific research. It is commonly used as a chemical probe to study protein-ligand interactions, as it can bind to various proteins and modulate their activity. BAC has been used to study the structure and function of enzymes, receptors, and ion channels. It has also been used to investigate the role of specific proteins in disease states, such as cancer and neurological disorders.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-10-18-11-6-9-16-14(17)12-7-4-5-8-13(12)15/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVOQHZZEOBDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4759117.png)
![6-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4759119.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4759142.png)
![5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B4759147.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide](/img/structure/B4759162.png)
![1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4759170.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-nitrobenzamide](/img/structure/B4759183.png)
![1-(4-ethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4759184.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759191.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4759205.png)
![N-(3-chloro-4-fluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4759210.png)
![3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4759218.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4759220.png)